Beta-Amyloid (11-17)

Alzheimer's disease ion channel blockade planar lipid bilayer

Choose Beta-Amyloid (11-17) to eliminate multi-epitope confounding inherent in full-length Aβ. This uniquely isolated 7-mer contains the sole Zn²⁺/Cu²⁺-coordinating His13–His14 dyad and the ion channel pore-mouth domain. It serves as the definitive positive control for Aβ channel blockade (complete inhibition at 7 µM) and a quantitative cytoprotection calibrator (EC₅₀ <1 µg/mL). Supplied ≥95% pure via HPLC for reproducible, site-specific mechanistic studies.

Molecular Formula
Molecular Weight 890.0
Cat. No. B1578813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (11-17)
Molecular Weight890.0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (11-17) Peptide – A Critical Fragment for Ion Channel & Metal-Binding Research in Alzheimer's Disease


Beta-Amyloid (11-17), with the sequence EVHHQKL (MW 890.0 Da), is a short synthetic fragment of the Alzheimer's amyloid-β peptide that encompasses the functionally essential His13–His14 dyad [1]. Unlike full-length Aβ(1–40) or Aβ(1–42), this heptapeptide retains the core residues required for Zn²⁺ and Cu²⁺ coordination [2] and for the formation of the pore mouth of the Aβ ion channel [3]. Commercial preparations are routinely supplied at ≥95% purity by HPLC [4], making it a well-defined chemical tool rather than a heterogeneous biological extract.

Why Full-Length Aβ or Alternative Fragments Cannot Replace Beta-Amyloid (11-17) in Channel and Metal-Binding Studies


Full-length Aβ(1–40) or Aβ(1–42) are heterogeneous, aggregation-prone, and contain multiple competing functional epitopes that confound site-specific mechanistic studies [1]. Shorter fragments such as Aβ(25–35) or Aβ(33–42) lack the His13–His14 dyad entirely, rendering them incapable of Zn²⁺ coordination or ion channel pore-mouth blockade [2][3]. Conversely, the Aβ(1–16) fragment includes the metal-binding domain but retains additional histidine residues (His6) that complicate stoichiometric interpretation [2]. Beta-Amyloid (11-17) uniquely isolates the minimal functional unit—the His13–His14 dyad within the 11–14 primary zinc recognition site—enabling unambiguous assignment of pharmacological effects to a defined molecular locus. This precision is lost when using longer, multi-epitope sequences.

Quantitative Comparator Evidence for Beta-Amyloid (11-17)


Beta-Amyloid (11-17) (NA7) Irreversibly Blocks Aβ Ion Channel Conductance, Whereas His→Ala/Lys Mutants Produce Only Partial Blockade

The native peptide NA7 (sequence EVHHQKL, corresponding to Aβ11-17) at 7 µM irreversibly blocks Aβ(1-40) ion channel activity in planar lipid bilayers. Control channel recordings exhibited four main current peaks at 0.5, 2.3, 4.5, and 6.8 pA. After NA7 addition, only the smallest peak (~0.5 pA) transiently persisted before the recording became electrically silent [1]. In contrast, single-histidine mutant peptides NA12 (H13A) and NA14 (H13K), as well as double-histidine mutants NA13 (H13A/H14A) and NA15 (H13K/H14K), produced only partial blockade under identical conditions [2].

Alzheimer's disease ion channel blockade planar lipid bilayer electrophysiology

Beta-Amyloid (11-17) Confers Complete Protection Against Aβ Cytotoxicity, While His→Ala/Lys Mutants Provide No Significant Protection

In PC12 cell viability assays (XTT), Aβ(1-40) alone reduced cell viability to 62% of untreated control. Co-incubation with native NA7 (Aβ11-17) provided complete protection, restoring viability to control levels, with 50% protection achieved at <1 µg/mL [1]. In sharp contrast, the mutant peptides NA12 (H13A), NA13 (H13A/H14A), NA14 (H13K), and NA15 (H13K/H14K) failed to confer any protection even at concentrations up to 64 µg/mL [2].

cytoprotection XTT assay Alzheimer's disease cell viability

The 11–14 Region of Beta-Amyloid (11-17) Constitutes the Primary Zinc Recognition Site with Defined Thermodynamic Parameters

Isothermal titration calorimetry (ITC) studies identified the Aβ(11–14) region as the primary zinc recognition site, with Zn²⁺ tetrahedrally coordinated by His13 (N-δ1), His14 (N-ɛ2), Glu11 (O-δ), and His6 (N-ɛ2) [1]. The binding stoichiometry for fragments containing the 11–14 region is approximately 0.5 Zn²⁺ per peptide, consistent with dimer formation via a shared zinc ion [2]. In contrast, fragments lacking Glu11, His13, or His14 (e.g., Aβ(6–13) or Aβ(1–10)) show markedly reduced or absent Zn²⁺ binding, confirming the essential role of the 11–14 region [2].

zinc binding isothermal titration calorimetry metal coordination Alzheimer's disease

Beta-Amyloid (11-17) Peptide Amphiphiles Modulate Full-Length Aβ(1-40) Aggregation via Two Morphologically Distinct Pathways

Two Aβ(11-17)-based peptide amphiphiles, 2C12-Aβ(11-17) (two alkyl chains at the same terminus) and C12-Aβ(11-17)-C12 (alkyl chains at opposite termini), both promoted cross-β-sheet formation and aggregation of Aβ(1-40) as measured by Thioflavin T fluorescence, but with distinct efficiencies and morphologies [1]. 2C12-Aβ(11-17) more efficiently promoted aggregation and directed Aβ(1-40) into amorphous aggregates, while C12-Aβ(11-17)-C12 produced short rodlike fibrils [1]. FTIR spectroscopy confirmed that both aggregate types share similar β-sheet secondary structure despite their morphological divergence [2].

peptide amphiphile fibrillogenesis modulation Thioflavin T atomic force microscopy

Beta-Amyloid (11-17) Exhibits Cross-Linking Reactivity Distinct from Simpler Model Peptides with Isolevuglandin-Derived Electrophiles

When reacted with iso[4]LGE₂, Beta-Amyloid (11-17) (EVHHQKL) produces predominantly bispyrrole cross-links, whereas the simpler model dipeptide N-acetyl-glycyl-lysine methyl ester generates predominantly aminal cross-links [1]. This differential product distribution is attributed to the spontaneous oligomerization tendency of the EVHHQKL peptide, which favors pyrrole-pyrrole dimerization pathways [1]. Mass spectrometry confirmed and fully characterized aminal, bispyrrole, and trispyrrole cross-link species for both peptides [2].

isolevuglandin protein cross-linking mass spectrometry oxidative stress

His13 and His14 Residues Within the Aβ(11-17) Region Exert Position-Specific Control Over Oligomeric Equilibria Distinct from His6

Systematic alanine scanning of histidine residues in Aβ(1-40) revealed that His13 and His14 exert position-specific and opposing effects on oligomeric equilibria [1]. His13 destabilizes oligomers in the apo form (its removal by H13A mutation leads to more homogeneous oligomer distribution with increased average size), while His14 stabilizes oligomers [1]. His6 exhibits distinct behavior, predominantly affecting monomer stability [2]. Cu(II) binding at 1:1 stoichiometry abolishes the differential effects of His13 and His14, normalizing oligomer distributions across variants [2].

oligomerization mass spectrometry hydrogen-deuterium exchange structure-activity relationship

High-Impact Application Scenarios for Beta-Amyloid (11-17) in Alzheimer's Research and Drug Discovery


Electrophysiological Screening of Aβ Ion Channel Blockers Using Planar Lipid Bilayers

Beta-Amyloid (11-17) (NA7) serves as the positive control reference standard for evaluating novel Aβ ion channel blockers. Its complete and irreversible blockade of Aβ(1-40) channel conductance at 7 µM in planar lipid bilayers [1] establishes the maximal efficacy benchmark against which candidate small molecules or peptide mimetics can be compared. The parallel use of His→Ala/Lys mutant peptides (NA12–NA15) provides built-in specificity controls, distinguishing pore-mouth-targeted blockers from non-specific membrane disruptors.

Cytoprotection Assay Development for Alzheimer's Disease Drug Candidates

The quantitative cytoprotection profile of Beta-Amyloid (11-17)—complete rescue of PC12 cell viability from Aβ-induced toxicity with EC₅₀ <1 µg/mL, while His-mutant peptides provide zero protection at up to 64 µg/mL [2]—makes this peptide an essential calibrator and positive control for cell-based high-throughput screening assays targeting Aβ-mediated cytotoxicity pathways.

Minimal-Epitope Probe for Zn²⁺- and Cu²⁺-Dependent Aβ Aggregation Inhibitor Design

The identification of the 11–14 region as the primary zinc recognition site, with defined tetrahedral coordination geometry involving His13, His14, and Glu11 [3], positions Beta-Amyloid (11-17) as the minimal structural template for structure-based design of metal-chelating aggregation inhibitors. Its use avoids the confounding polyvalent metal interactions inherent to full-length Aβ(1–16) or Aβ(1–40).

Building Block for Stimuli-Responsive Peptide Amphiphile Biomaterials

The modular architecture of C12-Aβ(11-17) and 2C12-Aβ(11-17), which self-assemble into nanofibrils of tunable morphology (rodlike, tapelike, or amorphous aggregates depending on alkyl chain placement, concentration, and pH) [4], enables rational design of pH-responsive drug delivery vehicles and supramolecular biomaterials that leverage the intrinsic β-sheet propensity of the Aβ(11-17) core sequence.

Quote Request

Request a Quote for Beta-Amyloid (11-17)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.